molecular formula C14H10N4O3 B15051662 6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

Cat. No.: B15051662
M. Wt: 282.25 g/mol
InChI Key: ZDWAGYPMZGSLTF-UHFFFAOYSA-N
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Description

6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features an azido group, a hydroxyethyl group, and a benzoisoquinoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione typically involves the introduction of the azido group and the hydroxyethyl group onto the benzoisoquinoline core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated benzoisoquinoline, is reacted with sodium azide to introduce the azido group. The hydroxyethyl group can be introduced via a subsequent reaction with ethylene oxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its structural similarity to bioactive isoquinoline derivatives.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione involves its interaction with molecular targets such as enzymes and receptors. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biological molecules. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Azido-2-(2-hydroxyethyl)-1h-isoquinoline-1,3(2h)-dione
  • 6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

6-azido-2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C14H10N4O3/c15-17-16-11-5-4-10-12-8(11)2-1-3-9(12)13(20)18(6-7-19)14(10)21/h1-5,19H,6-7H2

InChI Key

ZDWAGYPMZGSLTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCO)N=[N+]=[N-]

Origin of Product

United States

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